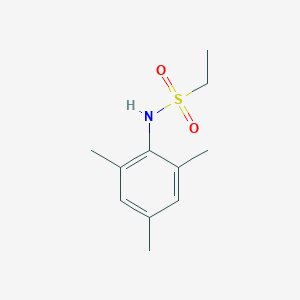

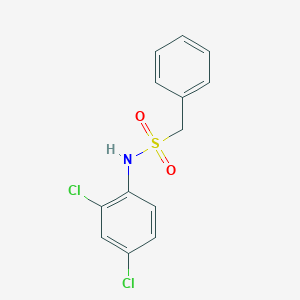

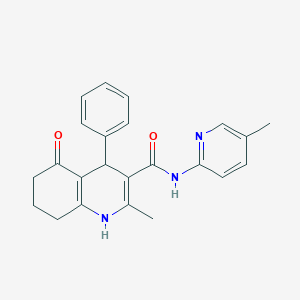

![molecular formula C15H22ClN3O4S B258489 N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of certain types of cancer.

Mecanismo De Acción

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide selectively inhibits BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are the cells that give rise to B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). By inhibiting BTK, N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide disrupts the BCR pathway and induces apoptosis in cancer cells.

Biochemical and Physiological Effects

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of BTK phosphorylation, the downregulation of BCL-2 (an anti-apoptotic protein), and the upregulation of pro-apoptotic proteins such as BAX and BAD. N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells, as well as reduce tumor growth in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is its potential for drug resistance, which can occur through mutations in the BTK gene or alternative signaling pathways. Another limitation is the need for further studies to optimize the dosing and scheduling of N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide in clinical trials.

Direcciones Futuras

There are several future directions for the development and application of N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide in cancer treatment. One direction is the combination of N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its efficacy and overcome drug resistance. Another direction is the investigation of N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to enhance the immune response against cancer cells. Finally, further studies are needed to elucidate the mechanisms of resistance to N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide and develop strategies to overcome it.

Métodos De Síntesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 2-(4-methylpiperazin-1-yl)acetic acid, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained after purification and characterization by various analytical techniques.

Aplicaciones Científicas De Investigación

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells.

Propiedades

Nombre del producto |

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |

|---|---|

Fórmula molecular |

C15H22ClN3O4S |

Peso molecular |

375.9 g/mol |

Nombre IUPAC |

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |

InChI |

InChI=1S/C15H22ClN3O4S/c1-17-6-8-18(9-7-17)15(20)11-19(24(3,21)22)13-10-12(16)4-5-14(13)23-2/h4-5,10H,6-9,11H2,1-3H3 |

Clave InChI |

ZVRVLIXMQKCXSI-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |

SMILES canónico |

CN1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

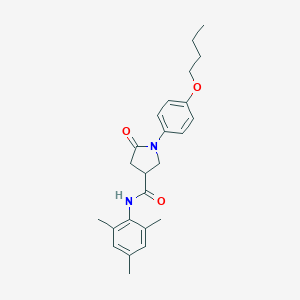

![Ethyl 3-[(benzylsulfonyl)amino]benzoate](/img/structure/B258410.png)

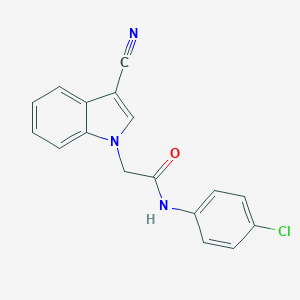

![2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B258426.png)

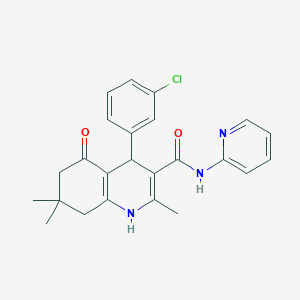

![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)

![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)